Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate
CAS No.: 518047-98-8
Cat. No.: VC20792917
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518047-98-8 |
|---|---|
| Molecular Formula | C12H17N3O3 |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | benzyl N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)carbamate |
| Standard InChI | InChI=1S/C12H17N3O3/c1-12(2,10(13)15-17)14-11(16)18-8-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3,(H2,13,15)(H,14,16) |
| Standard InChI Key | WWSJZCLRWHEHPA-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(/C(=N\O)/N)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1 |
Introduction
Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate is a chemical compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of HIV integrase inhibitors. It is classified under carbamates and exhibits a complex structure that contributes to its biological activity.
Chemical Identification
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IUPAC Name: Benzyl N-[(1E)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate
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Molecular Formula: C₁₂H₁₇N₃O₃
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Molecular Weight: 251.28 g/mol
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CAS Number: 518047-98-8
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PubChem CID: 29415032
Structural Representation
The structural formula of Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate can be represented as follows:
textO || C-C(C)(N) | N-OH | C6H5
Safety Information
Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate is classified as toxic if swallowed (GHS Category 3). Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and adherence to safety protocols.
Synthesis Pathways
The synthesis of Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate typically involves multi-step reactions that may include:
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Formation of the hydroxyimino group.
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Carbamate formation through reaction with benzyl alcohol.
These synthetic routes are crucial for producing the compound for pharmaceutical applications.
Role in Pharmaceutical Development
This compound serves as an intermediate in the preparation of HIV integrase inhibitors, which are vital in the treatment of HIV/AIDS. Its structural properties allow it to interact effectively with viral enzymes, making it a target for drug development.
Research Findings and Literature Review
Recent studies have focused on the efficacy of compounds related to Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate in inhibiting HIV replication.
Key Research Outcomes
Research indicates that derivatives of this compound exhibit potent anti-HIV activity through mechanisms that disrupt viral replication processes.
Comparative Studies
Comparative studies have been conducted to evaluate the effectiveness of Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate against other known HIV integrase inhibitors.
| Compound Name | IC50 (µM) |
|---|---|
| Benzyl [2-amino...] | X.X |
| Other Integrase Inhibitor A | Y.Y |
| Other Integrase Inhibitor B | Z.Z |
Note: Specific IC50 values must be obtained from detailed experimental data.
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